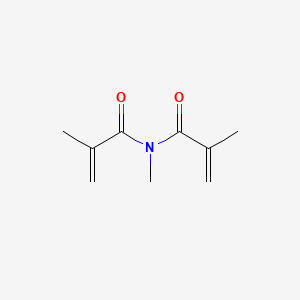![molecular formula C16H11F3N2O2 B15347713 4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester](/img/structure/B15347713.png)
4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester is a complex organic compound characterized by its imidazo[1,2-a]pyridine core structure and trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. One common approach is the CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new therapeutic agents.
Industry: Its unique chemical properties make it valuable in the production of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 4-(6-Trifluoromethyl-imidazo[1,2-a]pyridin-2-yl)-benzoic acid methyl ester exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyridines: These compounds share a similar core structure but may have different substituents.
Trifluoromethylated heterocycles: Other compounds with trifluoromethyl groups exhibit similar properties and applications.
Propiedades
Fórmula molecular |
C16H11F3N2O2 |
|---|---|
Peso molecular |
320.27 g/mol |
Nombre IUPAC |
methyl 4-[6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)11-4-2-10(3-5-11)13-9-21-8-12(16(17,18)19)6-7-14(21)20-13/h2-9H,1H3 |
Clave InChI |
KCAMPDQYBSRUSC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-(2-fluorophenyl)-5-[[3-[4-fluoro-2-(trifluoromethyl)phenyl]-5-isoxazolyl]methyl]-5H-Imidazo[4,5-c]pyridine](/img/structure/B15347653.png)


![2,2'-[[4-[(2,6-Dibromo-4-nitrophenyl)azo]-3-methylphenyl]imino]bisethyl diacetate](/img/structure/B15347671.png)

![2-Amino-3,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B15347693.png)
![anthra[1,9-cd]pyrazol-6(2H)-one,3-bromo-](/img/structure/B15347697.png)
![Diethyl-[2-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-carbonyl)oxyethyl]azanium chloride](/img/structure/B15347702.png)
